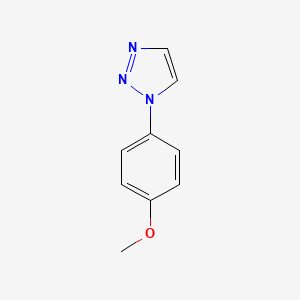

1-(4-methoxyphenyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-6-10-11-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFFHSJDMVPSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl 1h 1,2,3 Triazole and Its Derivatives

Regioselective Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1-(4-methoxyphenyl)-1H-1,2,3-Triazole

The CuAAC reaction, a cornerstone of "click chemistry," stands as the most efficient and widely employed method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound. jocpr.comresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-isomer. jocpr.comresearchgate.net The starting materials for the synthesis of this compound via CuAAC are 4-methoxyphenyl (B3050149) azide and a suitable terminal alkyne.

Ligand Design and Catalyst Optimization for Enhanced Reaction Efficiency

The efficiency of the CuAAC reaction is significantly influenced by the choice of the copper source and the coordinating ligand. While various copper(I) sources can be used, the in situ reduction of copper(II) salts, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate (B8700270) is a common practice. jocpr.com Ligands play a crucial role in stabilizing the catalytically active Cu(I) species, preventing its disproportionation and oxidation, and accelerating the reaction rate. jocpr.com

Research has demonstrated that a variety of ligands can effectively promote the CuAAC synthesis of 1,2,3-triazoles. One notable example is the use of a readily accessible and stable 1,2,3-triazole-based ligand, (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (MBHTM). jocpr.com This ligand has been shown to dramatically accelerate the CuAAC reaction at low catalyst loadings in environmentally benign solvent systems like polyethylene (B3416737) glycol-water (PEG-H₂O). jocpr.com The use of such ligands allows for high to excellent yields of the desired 1,4-disubstituted triazoles under mild conditions. jocpr.com

The optimization of reaction conditions, including the catalyst system, solvent, and temperature, is critical for achieving high yields and purity of the final product. The following table summarizes the synthesis of a derivative, 1-benzyl-4-phenyl-1H-1,2,3-triazole, under various conditions, which provides insights into the optimization of CuAAC reactions.

| Entry | Copper Salt (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuSO₄·5H₂O (1.0) | MBHTM (1.1) | PEG-H₂O (1:3) | 6 | 95 |

| 2 | CuI (1.0) | MBHTM (1.1) | PEG-H₂O (1:3) | 6 | 92 |

| 3 | Cu(OAc)₂ (1.0) | MBHTM (1.1) | PEG-H₂O (1:3) | 6 | 85 |

| 4 | CuSO₄·5H₂O (1.0) | None | PEG-H₂O (1:3) | 24 | 35 |

Data adapted from a study on a similar 1,4-disubstituted 1,2,3-triazole system. jocpr.com

Mechanistic Investigations of Regioselectivity in CuAAC Synthesis

The remarkable regioselectivity of the CuAAC reaction, exclusively yielding the 1,4-disubstituted isomer, is a direct consequence of the reaction mechanism. beilstein-journals.orgresearchgate.net Computational and experimental studies have provided significant insights into the catalytic cycle. researchgate.net The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. researchgate.net This intermediate then coordinates with the azide, followed by a cyclization step to form a six-membered copper-containing ring, which subsequently rearranges to the triazole product. rsc.org

The regioselectivity is dictated by the orbital interactions and steric factors within the transition state. Density Functional Theory (DFT) calculations have shown that the transition state leading to the 1,4-isomer is significantly lower in energy than that leading to the 1,5-isomer. rsc.org Both mononuclear and binuclear copper catalytic cycles have been proposed, with recent evidence suggesting that dinuclear copper species may play a crucial role in the catalytic process, further ensuring the high regioselectivity. rsc.org The formation of an azide/copper(I) acetylide complex in the initial stages of the reaction is believed to be the rate-determining step. nih.gov

Alternative Synthetic Pathways to this compound

While CuAAC is the predominant method, alternative synthetic routes to this compound and its derivatives exist, offering advantages in specific contexts.

Non-Catalytic Azide-Alkyne Cycloaddition Approaches

The original Huisgen 1,3-dipolar cycloaddition between azides and alkynes can occur thermally without a catalyst. jocpr.com However, this reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, diminishing its synthetic utility for specific isomer synthesis. beilstein-journals.org The lack of regioselectivity is a significant drawback compared to the copper-catalyzed counterpart. For the synthesis of this compound, the thermal cycloaddition of 4-methoxyphenyl azide with acetylene (B1199291) would likely produce a mixture of the 1-(4-methoxyphenyl) and 2-(4-methoxyphenyl) isomers of the parent 1H-1,2,3-triazole, along with the desired 1,4-disubstituted product if a substituted alkyne is used.

Multi-Component Reactions (MCRs) for Triazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 1,2,3-triazole derivatives. For instance, a one-pot, four-component reaction has been reported for the synthesis of a complex molecular hybrid containing the this compound moiety. This reaction involves Meldrum's acid, a substituted aryl azide (such as 4-methoxyphenyl azide), a 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine, utilizing L-proline as an organocatalyst in conjunction with CuSO₄·5H₂O and sodium ascorbate. This approach allows for the rapid construction of intricate molecular architectures incorporating the desired triazole core.

Post-Synthetic Functionalization Strategies of the this compound Core

Post-synthetic functionalization of the pre-formed this compound core provides a versatile strategy for the synthesis of a diverse range of derivatives. The triazole ring is generally stable to many reaction conditions, allowing for modifications at other positions of the molecule.

One approach involves introducing reactive functional groups onto the starting materials prior to the CuAAC reaction, which can then be further modified after the triazole ring formation. For example, a precursor such as 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized and subsequently reacted with other reagents. mdpi.com In a specific example, this aldehyde was reacted with (2,4,6-trichlorophenyl)hydrazine to yield the corresponding hydrazone derivative, (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole, in high yield. mdpi.com This demonstrates the utility of the aldehyde group as a handle for further diversification.

The triazole ring itself can also be functionalized, although it is generally considered an aromatic system with relatively low reactivity towards electrophilic substitution. However, functionalization at the C5 position of the triazole ring can be achieved through various methods, often involving the use of organometallic intermediates.

Derivatization on the Triazole Ring System

The 1,2,3-triazole ring, while aromatic, possesses distinct reactivity at its carbon atoms. Modern synthetic methods have enabled the selective functionalization of the C5 position, and to a lesser extent, the C4 position, often through transition-metal-catalyzed reactions.

A primary strategy for derivatization involves the direct C-H functionalization of the triazole ring. Palladium-catalyzed direct arylation has emerged as a powerful tool for introducing aryl groups at the C5 position of 1-aryl-1,2,3-triazoles. acs.orgnih.gov This approach avoids the pre-functionalization of the triazole ring, offering a more atom-economical route to 1,4,5-trisubstituted triazoles. The regioselectivity for the C5 position is a key feature of this transformation. nih.gov

Table 1: Palladium-Catalyzed C5-Arylation of 1-Aryl-1,2,3-Triazoles

| Entry | Triazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | Good |

| 2 | 1-phenyl-1H-1,2,3-triazole | 4-bromotoluene | Pd(OAc)₂ / P(o-tolyl)₃ | Cs₂CO₃ | DMF | 88 |

| 3 | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 4-iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | High |

Beyond arylation, the introduction of other substituents is often achieved through the synthesis of halogenated triazole intermediates. The synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles can be accomplished through a one-pot, two-step process involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. researchgate.netresearchgate.net These 5-halo-1,2,3-triazoles are versatile precursors for subsequent nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. nih.govnih.gov

Furthermore, derivatization can be achieved by modifying functional groups already present on the triazole ring. For instance, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be condensed with indoline-2,3-dione to yield more complex heterocyclic structures. mdpi.com Similarly, the carboxyl group of triazole carboxylic acids can be converted into amides, significantly expanding the chemical space of accessible derivatives.

Transformations Involving the 4-Methoxyphenyl Moiety for Architectural Diversification

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the phenyl ring. While the para position is blocked by the triazole ring, the ortho positions (C3 and C5) are available for functionalization. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisaged. For instance, nitration of the phenyl ring would lead to nitro-substituted derivatives, which can be further transformed into amino groups, providing a handle for a plethora of subsequent chemical modifications. The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde demonstrates the feasibility of introducing a nitro group onto the phenyl ring, which can then be used in further synthetic steps. mdpi.comresearchgate.net

Directed Ortho-Metalation (DoM): The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents specifically at the C3 position of the 4-methoxyphenyl ring. This strategy offers a powerful method for regioselective functionalization.

Table 2: Potential Directed Ortho-Metalation of this compound

| Entry | Electrophile | Product |

|---|---|---|

| 1 | CO₂ | 2-(1H-1,2,3-triazol-1-yl)-5-methoxybenzoic acid |

| 2 | I₂ | 1-(3-iodo-4-methoxyphenyl)-1H-1,2,3-triazole |

| 3 | (CH₃)₃SiCl | 1-(3-(trimethylsilyl)-4-methoxyphenyl)-1H-1,2,3-triazole |

| 4 | DMF | 2-(1H-1,2,3-triazol-1-yl)-5-methoxybenzaldehyde |

Cleavage of the Methoxy Group: The methyl ether of the 4-methoxyphenyl group can be cleaved to reveal a phenol (B47542) functionality. This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. The resulting 1-(4-hydroxyphenyl)-1H-1,2,3-triazole is a versatile intermediate. The phenolic hydroxyl group can then be subjected to a variety of reactions, including alkylation to form new ethers, esterification to generate esters, or used in nucleophilic aromatic substitution reactions, further expanding the diversity of the synthesized compounds. nih.gov

These advanced synthetic methodologies provide a robust toolbox for the derivatization of this compound at both the triazole ring and the phenyl moiety. The ability to selectively introduce a wide array of functional groups is critical for the development of novel compounds with potential applications in various scientific fields.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl 1h 1,2,3 Triazole

Cycloaddition Reactions Involving the Triazole Ring System

The 1,2,3-triazole ring is generally considered an aromatic heterocycle, which influences its participation in cycloaddition reactions. While the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the hallmark method for the synthesis of 1,2,3-triazoles, the reactivity of the formed triazole ring in subsequent cycloadditions is less common. wikipedia.orgmdpi.com

Reactivity as a Dipolarophile in 1,3-Dipolar Cycloadditions

The 1,2,3-triazole ring system is electron-rich and generally does not function as a reactive dipolarophile in conventional 1,3-dipolar cycloadditions. mdpi.com The aromatic stabilization of the ring makes it energetically unfavorable to break the π-system to participate as the 2π-component in such reactions. Scientific literature extensively covers the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloadditions, but there is a notable lack of studies where 1-(4-methoxyphenyl)-1H-1,2,3-triazole itself acts as the dipolarophile. wikipedia.orgbeilstein-journals.org The primary role of this class of compounds in the context of 1,3-dipolar cycloadditions is as the product of the reaction between 4-methoxyphenyl (B3050149) azide and a suitable alkyne.

Participation in Cascade and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov Numerous MCRs have been developed for the synthesis of substituted 1,2,3-triazoles. researchgate.net However, in these reaction sequences, the this compound moiety is typically formed in situ as part of the cascade, rather than participating as a starting material in its pre-formed state. rsc.org

For instance, a one-pot, four-component condensation reaction can yield complex triazolyl derivatives, but the triazole ring is constructed during the reaction sequence. researchgate.net Similarly, cascade reactions involving propargyl azides can lead to the formation of N-unsubstituted 1,2,3-triazoles, which could then be N-arylated, but this represents a synthetic route to the compound rather than a reaction of it. scispace.com There is limited evidence in the surveyed literature of this compound participating in cascade or multicomponent reactions where the triazole ring itself undergoes further transformation.

Substitution and Coupling Reactions of the Triazole Core

The functionalization of the 1,2,3-triazole core, particularly through C-H activation and cross-coupling reactions, has emerged as a powerful strategy for the synthesis of more complex, substituted triazoles. The protons on the triazole ring, specifically at the C-5 position for 1-substituted-1H-1,2,3-triazoles, are amenable to deprotonation and subsequent reaction.

C-H Functionalization Strategies of Triazole Protons

Direct C-H functionalization offers an atom-economical approach to modify the triazole ring. For 1-aryl-1H-1,2,3-triazoles, the C-5 proton is the most acidic and therefore the primary site for deprotonation and subsequent functionalization. Research has shown that sterically hindered metal-amide bases can achieve regioselective metalation at the C-5 position. researchgate.net While standard bases like LDA may lead to poor regioselectivity, more specialized bases can provide a clearer pathway to C-5 functionalized products. researchgate.net

The presence of an N-oxide functionality on the triazole ring can significantly enhance the acidity of the adjacent C-H protons, facilitating their functionalization under milder conditions. Although this has been demonstrated for various 1H-1,2,3-triazole N-oxides, specific studies on the N-oxide of this compound were not prominent in the surveyed literature. ehu.es

Elucidation of Reaction Kinetics and Pathway Mechanisms for this compound Transformations

Detailed kinetic and mechanistic studies specifically on the transformations of this compound are not extensively documented in the available literature. However, the general mechanisms for the reactions discussed above can be inferred from studies on analogous compounds.

The mechanism of the Huisgen 1,3-dipolar cycloaddition for the formation of the triazole ring is well-established as a concerted, pericyclic process. wikipedia.orgmdpi.com The regioselectivity of this reaction (formation of 1,4- vs. 1,5-isomers) is governed by the electronic and steric properties of the substituents on the azide and the alkyne. mdpi.com

For C-H functionalization reactions, the mechanism typically involves a base-mediated deprotonation at the C-5 position to form a triazolide anion. researchgate.net This anion then acts as a nucleophile in subsequent reactions. In transition metal-catalyzed cross-coupling reactions, the mechanism is more complex. For direct arylation, an electrophilic attack of a palladium-aryl species on the electron-rich C-5 position of the triazole has been proposed. acs.org Computational and experimental studies support this electrophilic palladation pathway over oxidative addition or C-H activation mechanisms in certain cases. acs.org

Mechanistic investigations into cascade and multicomponent reactions that form triazoles often reveal intricate pathways involving several intermediates. For example, the formation of 1,4,5-trisubstituted 1,2,3-triazoles can proceed through the generation of an enamine intermediate, followed by a 1,3-dipolar cycloaddition with an azide to form a triazoline, which then aromatizes to the final product. beilstein-journals.org

A deeper understanding of the specific kinetics and reaction pathways for this compound would require dedicated experimental and computational studies, which appear to be a gap in the current chemical literature.

Application of Advanced Analytical Techniques for Reaction Intermediate Identification and Mechanistic Probing

Advanced spectroscopic and spectrometric methods are indispensable for probing the intricate details of such reactions. Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly powerful for capturing a real-time snapshot of the species present in the reaction mixture. These methods, often complemented by computational studies, provide a robust framework for proposing and validating mechanistic hypotheses.

Spectroscopic Identification of Intermediates

In the context of the CuAAC synthesis of this compound from 4-methoxyphenyl azide and an appropriate alkyne, several key intermediates are proposed. Advanced NMR techniques can be employed to detect these species. For instance, the progress of the reaction can be monitored in real-time using in-situ (or online) NMR spectroscopy. This involves running the reaction directly within the NMR spectrometer, allowing for the sequential observation of reactant consumption, intermediate formation and decay, and product growth.

High-resolution mass spectrometry (HRMS) is another critical tool, particularly for identifying charged or ionizable intermediates. In the study of copper-catalyzed reactions, ESI-MS can detect catalytic species and key organometallic intermediates. For the CuAAC reaction, it has been instrumental in identifying copper-acetylide and copper-triazolide complexes, which are central to the catalytic cycle. researchgate.net Although direct isolation of these intermediates is often challenging due to their high reactivity, their detection by mass spectrometry provides strong evidence for their existence. researchgate.net

Mechanistic Probing through Kinetic Studies

Kinetic analysis, facilitated by the quantitative data obtained from techniques like in-situ NMR, allows for the determination of reaction orders, rate constants, and activation parameters. This information is crucial for distinguishing between proposed mechanistic pathways. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, kinetic studies can help to understand the roles of different copper species and ligands in the catalytic cycle. nih.gov

The following table summarizes the advanced analytical techniques and their specific applications in the mechanistic investigation of the synthesis of this compound.

| Analytical Technique | Application | Potential Intermediates for Detection | Expected Observations |

| In-situ NMR Spectroscopy | Real-time monitoring of reactant, intermediate, and product concentrations. | Copper(I)-acetylide, Copper(I)-triazolide complexes | Appearance and disappearance of characteristic signals corresponding to protons and carbons adjacent to the metal center. Changes in chemical shifts indicating coordination. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identification of charged or ionizable species in the reaction mixture. | [Cu(acetylide)]+, [Cu(triazolide)]+, catalyst resting states | Detection of ions with specific mass-to-charge ratios corresponding to the proposed intermediates. Isotopic patterns for copper can confirm its presence. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of intermediates. | Copper(I) triazolide intermediate | Provides high-confidence identification of the molecular formula of transient species. researchgate.net |

| 2D NMR Spectroscopy (e.g., HMBC, HSQC) | Structural elucidation of stable intermediates or trapped species. | Ligand-copper complexes, stable reaction adducts | Correlation signals that reveal connectivity between different atoms, helping to piece together the structure of complex intermediates. mdpi.com |

| Computational Chemistry (DFT) | Modeling of reaction pathways, transition states, and intermediate geometries. Calculation of predicted spectroscopic data (NMR, IR). | All proposed intermediates and transition states | Provides energetic profiles of different mechanistic pathways. Calculated NMR and IR spectra can be compared with experimental data to support the identification of intermediates. |

Detailed Research Findings

While specific studies focusing exclusively on the reaction intermediates of this compound are limited, the broader research on the CuAAC mechanism provides a solid foundation. Research has shown that the reaction proceeds through a stepwise mechanism involving key copper intermediates. nih.govnih.gov

A plausible mechanistic pathway for the formation of 1,4-disubstituted triazoles, which would include this compound, involves the initial formation of a copper(I)-acetylide. This species then reacts with the azide to form a six-membered copper-containing ring intermediate, which subsequently rearranges to a copper(I)-triazolide. The final product is released upon protonolysis, regenerating the copper catalyst. researchgate.net

The application of HRMS in related systems has successfully identified the copper(I) triazolide intermediate, providing strong evidence for this proposed cycle. researchgate.net In-situ NMR studies on similar click reactions have allowed for the observation of changes in the catalyst's coordination sphere and the kinetics of the transformation, further supporting the proposed mechanistic steps. nih.gov

Computational and Theoretical Studies on 1 4 Methoxyphenyl 1h 1,2,3 Triazole

Quantum Chemical Analysis of Electronic Structure and Aromaticity

Quantum chemical methods are fundamental to exploring the electronic nature and stability of 1-(4-methoxyphenyl)-1H-1,2,3-triazole. These studies focus on the molecule's ground state geometry, the distribution of electrons, and the aromatic character of its heterocyclic core.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional structure (ground state). nih.govnih.gov This process, known as geometry optimization, calculates key structural parameters.

Table 1: Representative Calculated Ground State Geometrical Parameters for this compound Moiety (DFT/B3LYP) (Note: These are typical values based on studies of similar structures; actual values would result from specific calculations for this molecule.)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.35 Å | |

| N2-N3 | 1.30 Å | |

| N3-C4 | 1.38 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.39 Å | |

| C(aryl)-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| Bond Angles (°) | ||

| N1-N2-N3 | 110.0° | |

| N2-N3-C4 | 107.5° | |

| N3-C4-C5 | 108.0° | |

| C4-C5-N1 | 109.5° | |

| C5-N1-N2 | 105.0° | |

| Dihedral Angle (°) | ||

| Phenyl Plane - Triazole Plane | ~30-50° |

The 1,2,3-triazole ring is considered an aromatic heterocycle, possessing 6 π-electrons in a planar, cyclic, and fully conjugated system, which satisfies Hückel's rule for aromaticity. reddit.com Computational methods can quantify this aromatic character. Aromaticity is a key factor in the ring's stability and its chemical behavior.

One common method is the calculation of the Nucleus-Independent Chemical Shift (NICS) . NICS values are calculated at the center of the ring (NICS(0)) or just above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. whiterose.ac.uk For the 1,2,3-triazole ring, consistently negative NICS values confirm its aromatic nature. Other indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system, can also be employed to provide a quantitative measure of the triazole's aromaticity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding a molecule's reactivity, polarity, and electronic transitions.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule. It is used to predict sites for electrophilic and nucleophilic attack. dntb.gov.ua

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these are typically located around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxy (B1213986) group. nih.gov

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These are generally found around the hydrogen atoms. nih.gov

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. jcchems.com

HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is typically distributed over the electron-rich methoxyphenyl ring.

LUMO: Represents the ability to accept an electron. The LUMO is often localized on the triazole ring.

HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive. nih.gov

Table 2: Representative Calculated Electronic Properties for Aryl-Substituted 1,2,3-Triazoles (Note: Values are illustrative and depend on the specific compound and computational method.)

| Property | Calculated Value (eV) | Implication |

| E(HOMO) | -6.5 to -7.0 eV | Electron-donating capability |

| E(LUMO) | -1.0 to -1.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~5.0 to 5.5 eV | High kinetic stability |

Predictive Modeling of Reactivity, Regioselectivity, and Energetics in Chemical Transformations

Computational chemistry is instrumental in modeling chemical reactions, predicting outcomes, and understanding mechanisms. For this compound, this is particularly relevant to its synthesis via the 1,3-dipolar cycloaddition of an azide (B81097) (4-methoxyphenylazide) and an alkyne.

This reaction can theoretically produce two different regioisomers: the 1,4-disubstituted product (as in the title compound) and the 1,5-disubstituted product. DFT calculations can be used to model the transition states for both reaction pathways. rsc.orgacs.orgacs.org By calculating the activation energies (the energy barrier that must be overcome for the reaction to proceed), chemists can predict which isomer will be preferentially formed. Typically, the pathway with the lower activation energy is the kinetically favored one. researchgate.net For the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), computational studies have shown that the mechanism becomes a stepwise process, and analysis of the reaction energetics strongly favors the formation of the 1,4-disubstituted triazole, explaining the high regioselectivity observed experimentally. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore this dynamic behavior.

Conformational Analysis involves identifying the most stable spatial arrangements (conformers) of the molecule. A key variable for this compound is the torsion or dihedral angle between the phenyl ring and the triazole ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformations. dntb.gov.ua

Molecular Dynamics (MD) Simulations provide a time-resolved view of molecular motion. In an MD simulation, the movements of atoms and bonds are calculated over time (from nanoseconds to microseconds) by solving Newton's equations of motion. semanticscholar.org This allows researchers to study:

The flexibility of the molecule and the accessible range of conformations under specific conditions (e.g., in a solvent like water).

The stability of the molecule's interactions with other molecules, such as a protein receptor in drug design studies. researchgate.net

The time-averaged structural properties, which can provide a more realistic picture than a single static structure.

For this compound systems, MD simulations can help understand how the molecule behaves in a biological environment, how it interacts with potential targets, and the stability of any resulting complexes. semanticscholar.orgresearchgate.net

Applications of 1 4 Methoxyphenyl 1h 1,2,3 Triazole in Advanced Chemical Systems and Materials Science

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The 1,2,3-triazole ring is an excellent ligand scaffold for transition metals. Its nitrogen atoms (specifically N2 and N3) can effectively coordinate with metal centers, while the C5 position can be deprotonated to form triazolide-based organometallic complexes. This coordination ability allows for the development of robust and efficient catalysts for a variety of organic transformations.

Design and Synthesis of Metal-Triazole Complexes for Catalytic Applications

The synthesis of metal complexes using 1-(4-methoxyphenyl)-1H-1,2,3-triazole as a ligand typically involves the reaction of the pre-formed triazole with a suitable metal precursor. The triazole moiety can be part of a larger, more complex ligand structure designed to confer specific properties, such as stability or steric bulk, to the resulting catalyst. For instance, triazole-based phosphine (B1218219) ligands have been synthesized and complexed with a range of transition metals, including palladium, platinum, nickel, rhodium, and iridium. rsc.org

These ligands demonstrate versatile coordination behavior, acting as P,N or P,C,P-coordinating agents. rsc.org The synthesis strategy often involves attaching functional groups, like diphenylphosphine, to the phenyl rings of a triazole core to create multidentate ligands. rsc.org These multidentate ligands form highly stable chelate or pincer complexes with metals, which are often superior catalysts compared to their monodentate counterparts. rsc.org Research has demonstrated the successful synthesis of complexes with metals such as Rhodium, Platinum, and Gold using triazole-derived chelating ligands. uobaghdad.edu.iq

Table 1: Examples of Transition Metal Complexes with Triazole-Based Ligands

| Metal Center | Ligand Type | Coordination Mode | Reference |

|---|---|---|---|

| Palladium (Pd) | Triazole-bisphosphine | κ³-P,C,P (Pincer) | rsc.org |

| Rhodium (Rh) | Triazole-bisphosphine | κ²-P,N (Chelate) | rsc.org |

| Iridium (Ir) | Triazole-bisphosphine | κ²-P,N (Chelate) | rsc.org |

| Gold (Au) | Triazole-derived chelate | Square Planar | uobaghdad.edu.iq |

| Platinum (Pt) | Triazole-bisphosphine | κ²-P,P (Chelate) | rsc.org |

Mechanistic Contributions of the Triazole Ligand in Catalytic Cycles

The this compound ligand is more than an inert scaffold; it actively participates in catalytic cycles. One of its most significant roles is as a directing group in C-H functionalization reactions. researchgate.net The nitrogen atoms of the triazole ring can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond on an associated aryl group (such as the methoxyphenyl ring), enabling regioselective activation and subsequent transformation. researchgate.net

Furthermore, the electronic properties of the triazole ring can modulate the reactivity of the coordinated metal center. The electron-donating or withdrawing nature of substituents on the triazole's phenyl rings influences the electron density at the metal, thereby affecting key catalytic steps like oxidative addition and reductive elimination. The triazole's strong coordination stabilizes the metal center, preventing catalyst decomposition and promoting higher turnover numbers. researchgate.net

Transition Metal-Catalyzed Reactions Utilizing this compound Ligands

The utility of triazole-based ligands has been demonstrated in several important transition metal-catalyzed reactions. A prominent application is in C-H activation, where the triazole moiety directs the functionalization of arenes. researchgate.net For example, palladium catalysts bearing triazole directing groups have been used for the regioselective acetoxylation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net

Rhodium(III)-catalyzed reactions also benefit from triazole-directing groups for the alkylation of arenes with diazo compounds. researchgate.net In addition to C-H activation, palladium pincer complexes incorporating a triazole backbone have proven to be excellent catalysts for Mizoroki–Heck coupling reactions, a fundamental carbon-carbon bond-forming process. rsc.org

Table 2: Selected Catalytic Reactions Employing Triazole Ligands/Directing Groups

| Reaction Type | Metal Catalyst | Role of Triazole | Reference |

|---|---|---|---|

| C-H Arylation | Palladium (Pd) | Directing Group | researchgate.net |

| C-H Alkylation | Rhodium (Rh) | Directing Group | researchgate.net |

| C-H Alkoxylation | Copper (Cu) | Directing Group | researchgate.net |

| Mizoroki–Heck Coupling | Palladium (Pd) | Pincer Ligand Backbone | rsc.org |

Integration into Polymer Architectures and Macromolecular Systems

The same click chemistry reaction that simplifies the synthesis of the this compound unit also provides a powerful tool for its integration into polymer chains. This has led to the development of a new class of functional polymers where the triazole ring serves as a robust and versatile linkage. ugent.be

Synthesis of Triazole-Containing Polymers via Click Chemistry and Other Polymerization Methods

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the predominant method for synthesizing polymers containing 1,2,3-triazole units. mdpi.comresearchgate.net This reaction can be implemented in a step-growth polymerization by reacting monomers containing at least two azide (B81097) groups with monomers containing at least two alkyne groups. mdpi.com To incorporate the this compound structure, one could, for example, polymerize 1-azido-4-methoxybenzene (B1265735) with a dialkyne monomer. This approach allows for the creation of linear or hyperbranched polytriazoles with well-defined structures. researchgate.net

The CuAAC reaction is highly efficient, often proceeding to near-quantitative yields under mild conditions, which is ideal for achieving high molecular weight polymers. ugent.be Besides CuAAC, other methods have been developed, such as the synthesis of vinyl-functionalized 1,2,3-triazole monomers that can be polymerized through controlled free radical polymerization techniques. ugent.be

Table 3: Polymerization Methods for Triazole-Containing Polymers

| Polymerization Method | Monomers | Key Features | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Diazides + Dialkynes | High efficiency, high regioselectivity (1,4-isomer), mild conditions. | mdpi.comresearchgate.net |

| Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Azides + Terminal Alkynes | High regioselectivity for the 1,5-isomer. | researchgate.net |

| Thermal Huisgen Cycloaddition | Azides + Alkynes | Metal-free, but often requires higher temperatures and gives mixtures of regioisomers. | mdpi.com |

| Free Radical Polymerization | Vinyl-functionalized triazole monomers | Allows for the creation of polymers with triazole side-chains. | ugent.be |

Engineering of Polymer Properties and Functionalities through Triazole Linkages

The inclusion of the 1,2,3-triazole ring within a polymer backbone is a deliberate design choice to impart specific properties. The triazole is not a simple spacer but a functional group that significantly influences the final material's characteristics.

Thermal and Chemical Stability : The aromatic nature of the triazole ring contributes to the thermal stability of the polymer. mdpi.com These linkages are generally robust and resistant to chemical degradation.

Chain Conformation and Rigidity : The planar and rigid structure of the triazole ring restricts bond rotation within the polymer chain. This rigidity can lead to an increase in the glass transition temperature (Tg) and melting point (Tm), resulting in materials with enhanced mechanical strength and dimensional stability. mdpi.com

Polarity and Solubility : The 1,2,3-triazole unit possesses a significant dipole moment and its nitrogen atoms can act as hydrogen bond acceptors. mdpi.com These features increase the polarity of the polymer, affecting its solubility in various solvents and its interactions with other materials.

Functional Properties : Polytriazoles can exhibit unique functional properties. The triazole rings can serve as coordination sites for metal ions, leading to the formation of metallopolymers with catalytic or sensing capabilities. researchgate.net The conjugated electronic system of the triazole can also give rise to interesting photophysical behaviors, such as luminescence and chromism. researchgate.net In biomedical applications, the triazole linkage is often used as a bioisostere for the amide bond, which can enhance the metabolic stability of sequence-defined polymers and peptidomimetics. nih.govrsc.org

Table 4: Influence of Triazole Linkages on Polymer Properties

| Property | Effect of Triazole Unit | Underlying Reason | Reference |

|---|---|---|---|

| Thermal Stability | Increased | Aromatic, heterocyclic ring structure. | mdpi.com |

| Glass Transition Temp. (Tg) | Increased | Rigid, planar structure restricts chain mobility. | mdpi.com |

| Crystallinity | Potentially Increased | Regular, repeating structure from regioselective polymerization. | mdpi.com |

| Solubility | Modified | High dipole moment and hydrogen bond accepting capability. | mdpi.com |

| Metal Coordination | Enabled | Nitrogen atoms act as donor sites for metal ions. | researchgate.net |

| Metabolic Stability | Increased (vs. Amide) | Triazole acts as a stable bioisostere of the amide bond. | nih.gov |

Development of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The unique electronic and structural characteristics of the 1,2,3-triazole ring, combined with the functional attributes of the methoxyphenyl group, make this compound a compelling building block in the field of supramolecular chemistry and materials science. Its ability to engage in a variety of non-covalent interactions and to act as a versatile ligand underpins its potential in the construction of complex, ordered structures such as supramolecular assemblies and metal-organic frameworks (MOFs).

Self-Assembly Principles of Triazole-Based Supramolecular Structures

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions. For triazole-based compounds like this compound, the key interactions driving the formation of these assemblies include hydrogen bonding, π-π stacking, and van der Waals forces.

The 1,2,3-triazole ring itself is a versatile participant in these interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds of the triazole ring can function as weak hydrogen bond donors. Furthermore, the aromatic nature of the triazole ring allows for π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to the stability of the assembly. In the solid state, these interactions can lead to the formation of organized aggregates. For instance, methoxy-substituted benzotriazoles have been observed to self-assemble into thick and crystalline needle-like structures. researchgate.net

The 4-methoxyphenyl (B3050149) substituent also plays a crucial role in directing self-assembly. The methoxy (B1213986) group can participate in hydrogen bonding, and the phenyl ring provides an additional platform for π-π stacking and hydrophobic interactions. The interplay between the triazole and methoxyphenyl moieties can lead to complex and highly ordered three-dimensional architectures. The morphologies of self-assembled structures are influenced by the nature of the terminal groups, with longer alkoxy chains in some 1,4-diarylated 1,2,3-triazoles leading to improved gelation properties through enhanced van der Waals interactions. arabjchem.org

The crystal structure of closely related compounds, such as 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, reveals π-π interactions between the triazole rings of adjacent molecules, forming chains within the crystal lattice. nih.gov This provides insight into the potential for this compound to form similar ordered arrangements. The ability of triazole derivatives to form non-covalent interactions is also highlighted in studies of other substituted 1,2,4-triazoles, where weak hydrogen and chalcogen bonds contribute to the supramolecular self-assembly. acs.org

| Interaction Type | Potential Role in Self-Assembly of this compound |

| Hydrogen Bonding | The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bonds of the triazole and phenyl rings can act as weak donors. |

| π-π Stacking | The aromatic triazole and phenyl rings can stack, contributing to the stability of the assembly. |

| Dipole-Dipole Interactions | The polar nature of the triazole ring and the methoxy group can lead to electrostatic interactions. |

| van der Waals Forces | These forces, particularly from the methoxyphenyl group, contribute to the overall packing and stability of the supramolecular structure. |

Rational Design and Synthesis of MOFs Incorporating this compound Linkers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The 1,2,3-triazole moiety is a popular choice for the design of MOF linkers due to its strong coordination ability with a variety of metal centers. nih.gov The nitrogen atoms of the triazole ring can act as coordination sites, bridging metal centers to form extended networks.

The rational design of MOFs incorporating this compound as a linker would involve leveraging its structural features to control the topology and properties of the resulting framework. The linear geometry of the 1,4-disubstituted triazole can be exploited to create specific network architectures. The methoxyphenyl group can be used to tune the pore size and functionality of the MOF, potentially influencing its properties for applications such as gas storage, separation, and catalysis.

The synthesis of such MOFs would typically involve the reaction of a metal salt with the this compound linker, often under solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can all influence the final structure of the MOF. While direct synthesis of a MOF using this specific linker is not extensively reported, the principles are well-established with similar triazole-based linkers. For example, bifunctional 1,2,3-triazoles have been used to prepare MOFs by treatment with metal nitrates. google.com The design of linkers with specific functionalities is crucial for controlling the secondary coordination sites within the framework. chemrxiv.org

The potential for this compound to act as a linker in MOFs is underscored by the versatility of triazole derivatives in forming a wide range of coordination polymers with diverse structures and properties.

| Design Parameter | Influence on MOF Properties |

| Metal Ion | Affects the coordination geometry and the overall topology of the framework. |

| Linker Geometry | The linear nature of 1,4-disubstituted triazoles can lead to specific network structures. |

| Functional Groups | The methoxyphenyl group can be used to modify the chemical environment within the pores of the MOF. |

| Reaction Conditions | Temperature, solvent, and concentration can influence the crystallization process and the final MOF structure. |

Application in Chemosensing and Molecular Recognition (Non-Biological Contexts)

The electronic properties and coordination capabilities of the 1,2,3-triazole ring make it an excellent platform for the development of chemosensors for the detection of ions and small molecules in chemical environments. The attachment of a 4-methoxyphenyl group can further modulate the electronic and photophysical properties of the triazole, making this compound a promising candidate for sensing applications.

Design of Triazole-Based Probes for Ion and Small Molecule Detection in Chemical Environments

The design of chemosensors based on 1,2,3-triazole derivatives typically involves coupling the triazole ring to a signaling unit, such as a fluorophore or a chromophore. researchgate.net The triazole moiety often serves as the recognition site, selectively binding to the target analyte. This binding event then causes a change in the properties of the signaling unit, leading to a detectable output, such as a change in fluorescence or color.

The nitrogen atoms of the 1,2,3-triazole ring can coordinate with metal ions, making these compounds suitable for the detection of various cations. nanobioletters.com By judiciously designing the triazole-based ligand, sensors can be tailored to detect specific metal ions with high sensitivity and selectivity. nih.gov For instance, triazole-based sensors have been developed for the detection of Al³⁺, where the binding of the ion to the triazole and adjacent functional groups leads to a significant enhancement in fluorescence. epa.gov Similarly, triazole-functionalized gold nanoparticles have been used for the colorimetric detection of Al³⁺. nih.gov

The 4-methoxyphenyl group in this compound can influence the sensing properties in several ways. It can act as an electron-donating group, which can affect the photophysical properties of an attached signaling unit. It can also participate in non-covalent interactions with the analyte, contributing to the selectivity of the sensor. The versatility of the "click" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles allows for the straightforward incorporation of various signaling units and additional binding sites to create highly specific chemosensors. sci-hub.se

| Analyte | Potential Design Strategy for a this compound-based Sensor |

| Metal Ions | The triazole ring can act as a binding site, with the methoxyphenyl group potentially modulating selectivity. A fluorescent reporter group could be attached to the triazole. |

| Anions | Hydrogen bonding interactions with the C-H bonds of the triazole and phenyl rings could be exploited for anion recognition. |

| Small Molecules | A cavity or binding pocket could be created by incorporating the triazole into a larger molecular scaffold, allowing for the recognition of specific small molecules through a combination of interactions. |

Mechanistic Principles of Chemoresponsive Triazole Systems for Analytical Purposes

The mechanisms by which triazole-based chemosensors operate are diverse and depend on the specific design of the sensor and the nature of the analyte. Some of the key mechanistic principles include:

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to the triazole and associated ligands restricts intramolecular rotation or other non-radiative decay pathways of an attached fluorophore, leading to an increase in fluorescence intensity.

Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore linked to a receptor containing a tertiary amine, which can quench the fluorescence of the fluorophore through electron transfer. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, resulting in a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the binding of an analyte to the recognition site alters the electron-donating or -withdrawing properties of the molecule, leading to a shift in the absorption or emission wavelength.

Aggregation-Induced Emission (AIE): Some triazole-based sensors may be designed to aggregate in the presence of an analyte, leading to an enhancement of fluorescence.

Colorimetric Sensing: The binding of an analyte can induce a change in the electronic structure of the sensor molecule, resulting in a visible color change. This is often achieved by designing the sensor to have a conjugated system that is perturbed upon analyte binding.

The 1,2,3-triazole moiety can play a direct role in these mechanisms. Its ability to coordinate with metal ions can trigger CHEF or inhibit PET. The electronic communication between the triazole ring and an attached chromophore can be modulated by analyte binding, leading to ICT effects. The specific design of the sensor, including the nature of the substituents on the triazole ring, is critical for achieving high selectivity and sensitivity for a particular analyte. nih.gov

| Sensing Mechanism | Description |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts molecular motion, enhancing fluorescence. |

| Photoinduced Electron Transfer (PET) | Analyte binding disrupts a fluorescence-quenching electron transfer process. |

| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electronic distribution, causing a spectral shift. |

| Colorimetric Change | Analyte interaction leads to a change in the absorption of visible light. |

Future Directions and Emerging Research Avenues for 1 4 Methoxyphenyl 1h 1,2,3 Triazole Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the synthesis of 1,4-disubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established, future research is increasingly directed towards post-synthesis functionalization and exploring the inherent reactivity of the triazole core. beilstein-journals.orgchemijournal.com A significant area of interest is the direct functionalization of the C-H bonds of the triazole ring, which offers a more atom-economical route to complex derivatives.

Direct C-H Arylation: A promising development is the direct palladium-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This method allows for the synthesis of multi-substituted triazoles from readily accessible starting materials. For a substrate like 1-(4-methoxyphenyl)-1H-1,2,3-triazole, this opens up pathways to novel 1,4,5-trisubstituted derivatives with potentially enhanced biological or material properties. beilstein-journals.org Experimental and computational studies suggest an electrophilic mechanism for this transformation. nih.govacs.org

Future work will likely focus on expanding the scope of this reaction to include a wider range of coupling partners and developing more efficient and sustainable catalyst systems. beilstein-journals.org The regioselective functionalization of different positions on the aryl rings, directed by the triazole moiety, also presents an avenue for creating diverse molecular architectures. researchgate.net

Unconventional Transformations: Beyond C-H activation, researchers are exploring unconventional transformations of the triazole ring itself. This includes ring-opening reactions, cyclo-reversions, and participation in different types of cycloaddition reactions, which could lead to the synthesis of entirely new heterocyclic systems. nih.gov These transformations, while less common, offer the potential for significant molecular diversification.

Advanced Computational Design and High-Throughput Screening for Material Discovery

The integration of computational chemistry and high-throughput screening (HTS) is set to accelerate the discovery of new materials and bioactive agents based on the this compound scaffold.

Computational Design: Techniques like Density Functional Theory (DFT) and molecular docking are becoming indispensable tools. nih.govacs.org DFT calculations help in understanding the electronic properties, stability, and reactivity of triazole derivatives, guiding the design of molecules with specific characteristics. researchgate.net Molecular docking is extensively used in drug discovery to predict the binding affinity and interaction modes of triazole-based compounds with biological targets, such as enzymes or receptors. tandfonline.comscispace.comtandfonline.com For instance, docking studies have been used to explore the binding of this compound-4-carboxamide derivatives with the EGFR tyrosine kinase active site, revealing key interactions that correlate with their anticancer activity. tandfonline.comtandfonline.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds. nih.gov In the context of triazoles, HTS has been employed to identify potent and specific antagonists for nuclear receptors and to screen for anti-trypanocidal agents. nih.govnih.gov The combination of combinatorial synthesis, facilitated by click chemistry, and HTS creates a powerful platform for discovering new leads. mdpi.comnih.gov Future efforts will likely involve the development of more sophisticated HTS assays to probe a wider range of biological activities and material properties. The use of HTS in conjunction with circular dichroism has also been developed for the rapid determination of enantiomeric excess in the synthesis of chiral aryl triazoles. rsc.org

| Technology | Application in Triazole Research | Specific Example | Reference(s) |

| Molecular Docking | Predicting binding modes and affinities of triazole derivatives with biological targets. | Docking of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides into EGFR tyrosine kinase. | tandfonline.com, tandfonline.com |

| DFT Calculations | Investigating electronic properties, reactivity, and stability to guide molecular design. | Calculation of frontier molecular orbitals (HOMO/LUMO) to explain the reactivity of triazole conjugates. | nih.gov |

| High-Throughput Screening (HTS) | Rapidly evaluating large libraries of triazoles for biological activity. | Screening of 132,975 compounds to identify 1,4,5-substituted 1,2,3-triazole analogs as hPXR antagonists. | nih.gov |

Sustainable and Green Chemistry Approaches in Triazole Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of triazoles. nih.gov The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous solvents and reagents, and minimizing energy consumption. nih.govbenthamdirect.comresearchgate.net

Green Synthetic Methods: Significant progress has been made in developing sustainable methods for the CuAAC reaction, the primary route to 1,4-disubstituted 1,2,3-triazoles. rsc.org Key developments include:

Alternative Solvents: Utilizing water, ethanol (B145695), or mixtures of these as reaction media instead of conventional organic solvents. mdpi.com

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. nih.govmdpi.com

Efficient Catalysts: Developing highly efficient and recyclable catalysts, including ionic liquid-supported copper catalysts, to minimize metal contamination in the final products. mdpi.com

These green approaches are directly applicable to the synthesis of this compound and its derivatives, making their production more sustainable for pharmaceutical and industrial applications. nih.govtxst.edu

| Green Chemistry Principle | Application in Triazole Synthesis | Example | Reference(s) |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. | Synthesis of 1,2,3-triazoles in an ethanol and water mixture at room temperature. | mdpi.com |

| Energy Efficiency | Application of microwave (MW) or ultrasound energy. | Microwave-assisted synthesis of 1,2,4-triazole-1,2,3-triazole conjugates. | nih.gov, mdpi.com |

| Catalysis | Development of reusable or heterogeneous catalysts. | Use of an ionic liquid-supported Cu(II) catalyst for 1,4-disubstituted-1,2,3-triazole synthesis. | mdpi.com |

Integration with Emerging Technologies for Advanced Chemical Research

The synergy between triazole chemistry and emerging technologies is opening up new avenues for research and development. The automation and data-driven approaches are set to revolutionize how molecules like this compound are designed, synthesized, and tested.

Automated Synthesis and Flow Chemistry: Automated synthesis platforms and flow chemistry reactors offer precise control over reaction parameters, enabling rapid optimization and scale-up of triazole synthesis. Flow chemistry, in particular, can improve safety when handling potentially hazardous intermediates like organic azides and allows for efficient, continuous production.

The continued exploration of these emerging areas will undoubtedly unlock the full potential of this compound, leading to the development of new medicines, advanced materials, and innovative chemical technologies.

Q & A

Q. What are the optimized copper-catalyzed synthesis methods for 1-(4-methoxyphenyl)-1H-1,2,3-triazole?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Method A : Reacting 4-methoxyphenylacetylene with sodium azide and a copper catalyst (e.g., CuSO₄/Na ascorbate) in THF/H₂O (1:1) at 50°C for 16 hours yields 61%–65% of the product after column chromatography .

- Method B : Using a Cu(0)-Fe₃O₄@SiO₂/NH₂Cel catalyst with 4-methoxyphenylacetylene, sodium nitrate, and aryl amines under mild conditions achieves 1,4-regioselectivity >95% .

Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?

Crystal structures are refined using programs like SHELXL, which analyze geometric parameters (bond lengths, angles) and atomic displacement parameters. For example:

- The crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole revealed a planar triazole ring with a dihedral angle of 42.5° between the triazole and methoxyphenyl groups .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for packing efficiency .

Q. What spectroscopic techniques validate the regioselectivity of 1,4-disubstituted triazoles?

- ¹H/¹³C NMR : Distinct peaks for triazole protons (δ 7.8–8.2 ppm) and methoxyphenyl groups (δ 3.8 ppm for -OCH₃) confirm substitution patterns .

- XRD : Resolves positional ambiguities in 1,4- vs. 1,5-regioisomers by comparing experimental bond lengths with DFT-calculated values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in click chemistry?

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of this compound localizes on the triazole ring, favoring nucleophilic attacks at the N1 position .

- Conformational analysis : Rotational barriers along labile bonds (e.g., C11-N12 in derivatives) guide functionalization strategies .

Q. What strategies improve regioselectivity in E/Z-isomer synthesis of fluorinated triazole derivatives?

- Julia-Kocienski olefination : Using fluorinated sulfones and LHMDS in DMF-DMPU achieves E/Z ratios up to 85:15. For example, (E/Z)-4-(3-ethyl-1-fluoropent-1-en-1-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole (23) was synthesized with 15:85 selectivity .

- Solvent polarity : Polar aprotic solvents (e.g., THF) favor Z-isomers by stabilizing transition states through dipole interactions .

Q. How do structural modifications impact the biological activity of this compound derivatives?

- Anticancer activity : Derivatives like 5b (IC₅₀ = 4.78 μM against MCF-7 cells) show enhanced cytotoxicity when electron-withdrawing groups (e.g., -NO₂, -CF₃) are introduced at the 4-position .

- Corrosion inhibition : Quantum mechanical descriptors (e.g., EHOMO, electrophilicity index) correlate with adsorption efficiency on metal surfaces .

Q. What contradictions exist in reported synthetic yields for this compound?

- Catalyst variability : CuSO₄/Na ascorbate systems yield 60%–65% , while Cu(0)-Fe₃O₄@SiO₂/NH₂Cel increases yields to >90% under identical conditions due to improved catalyst recyclability .

- Substrate purity : Trace moisture in acetylene precursors reduces yields by promoting side reactions (e.g., alkyne hydration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.